Cas no 19026-31-4 (3,9-Phenanthrenedione,4b,5,6,7,8,8a-hexahydro-4-hydroxy-4b,8,8-trimethyl-2-(1-methylethyl)-,(4bS,8aS)-)

19026-31-4 structure
Produktname:3,9-Phenanthrenedione,4b,5,6,7,8,8a-hexahydro-4-hydroxy-4b,8,8-trimethyl-2-(1-methylethyl)-,(4bS,8aS)-
3,9-Phenanthrenedione,4b,5,6,7,8,8a-hexahydro-4-hydroxy-4b,8,8-trimethyl-2-(1-methylethyl)-,(4bS,8aS)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3,9-Phenanthrenedione,4b,5,6,7,8,8a-hexahydro-4-hydroxy-4b,8,8-trimethyl-2-(1-methylethyl)-,(4bS,8aS)-
- taxodione
- Taxodione, (+)-
- (+)-Taxodion
- (4bS,8aS)-4b,5,6,7,8,8a-Hexahydro-4-hydroxy-2-isopropyl-4b,8,8-trimethylphenanthrene-3,9-dione
- 11-Hydroxyabieta-7,9(11),13-triene-6,12-dione
- C09194
- BDBM50528245
- NSC-122419
- AC1L2K4Y
- NSC 122419
- (4bS)-4-Hydroxy-2-isopropyl-4b,8,8-trimethyl-4b,5,6,7,8,8a-hexahydrophenanthrene-3,9-dione
- Q27108386
- (+)-TAXODIONE
- 3,9-Phenanthrenedione, 4b,5,6,7,8,8a-hexahydro-4-hydroxy-4b,8,8-trimethyl-2-(1-methylethyl)-, (4bS,8aS)-
- 19026-31-4
- Podocarpa-7,9(11),13-triene-6,12-dione, 11-hydroxy-13-isopropyl-
- [taxodione]
- TAXODIONE [MI]
- (4bS,8aS)-4-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a-tetrahydrophenanthrene-3,9-dione
- W96G420HJX
- CHEBI:9419
- 3,9-Phenanthrenedione, 4b,5,6,7,8,8a-hexahydro-4-hydroxy-4b,8,8-trimethyl-2-(1-methylethyl)-, (4bS-trans)-
- CHEMBL235195
- Taxodion
- (4bS,8aS)-4-hydroxy-2-isopropyl-4b,8,8-trimethyl-5,6,7,8a-tetrahydrophenanthrene-3,9-dione
- 4p0x
- AC1Q6CEN
- UNII-W96G420HJX
- SCHEMBL3847860
- NSC122419
- Podocarpa-7,13-triene-6,12-dione, 11-hydroxy-13-isopropyl-
- 3, 4b,5,6,7,8,8a-hexahydro-4-hydroxy-4b,8,8-trimethyl-2-(1-methylethyl)-, (4bS-trans)-
- SCHEMBL23630260
- 4-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a-tetrahydrophenanthrene-3,9-dione
- DTXSID20940570
-
- Inchi: InChI=1S/C20H26O3/c1-11(2)13-9-12-10-14(21)18-19(3,4)7-6-8-20(18,5)15(12)17(23)16(13)22/h9-11,18,23H,6-8H2,1-5H3
- InChI-Schlüssel: FNNZMRSRVYUVQT-UHFFFAOYSA-N
- Lächelt: CC(C1=CC2C(C3(CCCC(C)(C)C3C(C=2)=O)C)=C(O)C1=O)C
Berechnete Eigenschaften
- Genaue Masse: 314.18828
- Monoisotopenmasse: 314.188
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 23
- Anzahl drehbarer Bindungen: 1
- Komplexität: 688
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topologische Polaroberfläche: 54.4A^2
Experimentelle Eigenschaften
- Dichte: 1.14
- Schmelzpunkt: 115-116°
- Siedepunkt: 469.8°Cat760mmHg
- Flammpunkt: 252.1°C
- Brechungsindex: 1.563
- PSA: 54.37
- LogP: 4.30530
- Spezifische Rotation: D28 +56° (c = 1 in CHCl3)
3,9-Phenanthrenedione,4b,5,6,7,8,8a-hexahydro-4-hydroxy-4b,8,8-trimethyl-2-(1-methylethyl)-,(4bS,8aS)- Verwandte Literatur
-
1. DiterpenoidsJames R. Hanson Nat. Prod. Rep. 2009 26 1156
-
Renée J. Grayer,Alan J. Paton,Monique S. J. Simmonds,Melanie-Jayne R. Howes Nat. Prod. Rep. 2021 38 1720
-
Guo-Bo Li,Lu-Yi Huang,Hui Li,Sen Ji,Lin-Li Li,Sheng-Yong Yang RSC Adv. 2016 6 61137
-
Hiroshi Takikawa,Arata Nishii,Takahiro Sakai,Keisuke Suzuki Chem. Soc. Rev. 2018 47 8030
-
James R. Hanson Nat. Prod. Rep. 2011 28 1755
19026-31-4 (3,9-Phenanthrenedione,4b,5,6,7,8,8a-hexahydro-4-hydroxy-4b,8,8-trimethyl-2-(1-methylethyl)-,(4bS,8aS)-) Verwandte Produkte
- 2792201-69-3(3-(Dimethylphosphoryl)oxetan-3-amine hydrochloride)
- 306980-86-9(N-3-Cyano-4-(methylsulfanyl)phenyl-4-fluorobenzenecarboxamide)
- 1190312-27-6(6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde)
- 865074-56-2(3-(Pyridin-4-yl)pentan-1-ol)
- 1936214-52-6(Cyclopropanecarboxylic acid, 1-(acetylamino)-2,2-dimethyl-)
- 1049735-96-7(2-[(2-chlorophenyl)methyl]pyrrolidine hydrochloride)
- 1706508-25-9((E)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-3-thiophen-2-ylprop-2-enamide)
- 6965-69-1((2-Formyl-4-nitrophenoxy)acetic Acid)
- 1428651-86-8(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-one)
- 1379870-89-9(2-{(tert-butoxy)carbonylamino}-3-(4-methyl-1H-imidazol-5-yl)propanoic acid)
Empfohlene Lieferanten
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
CN Lieferant
Reagenz

Hubei Henglvyuan Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

Wuhan brilliant Technology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hebei Ganmiao New material Technology Co., LTD
Gold Mitglied
CN Lieferant
Großmenge
